molecular formula C13H23NO4 B14024107 (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

Cat. No.: B14024107
M. Wt: 257.33 g/mol
InChI Key: MYPAWYSOGSZUNS-VIFPVBQESA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butoxycarbonyl anhydride for protection, strong acids like trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of piperidine derivatives.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, especially those containing piperidine moieties.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
  • N-tert-butoxycarbonyl-thiazolidine carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring with a tert-butoxycarbonyl protecting group. This combination provides distinct reactivity and stability characteristics, making it valuable in synthetic organic chemistry. The presence of the Boc group allows for selective protection and deprotection of the amine functionality, facilitating complex synthetic routes and the preparation of diverse organic molecules.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, with the CAS number 155302-06-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activities based on various studies and data sources.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
  • Purity : Typically available at 97% purity .

Synthesis

The synthesis of this compound can be achieved using various methods, including the reaction of tert-butyl carbamate with appropriate piperidine derivatives under controlled conditions. A common method involves using sodium hydroxide in 1,4-dioxane at ambient temperature for extended periods .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its role as a pharmaceutical intermediate and potential therapeutic agent. Key areas of activity include:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines .

Case Study 2: Neuroprotective Potential

Another investigation highlighted the neuroprotective potential of piperidine derivatives. The research suggested that these compounds could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating their possible use in treating neurodegenerative disorders .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in breast cancer cells
NeuroprotectionModulation of neurotransmitter systems
Synthesis MethodSodium hydroxide in 1,4-dioxane

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1

InChI Key

MYPAWYSOGSZUNS-VIFPVBQESA-N

Isomeric SMILES

CC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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